molecular formula C19H22N2O4S B2365915 Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone CAS No. 877649-52-0

Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone

Cat. No.: B2365915
CAS No.: 877649-52-0
M. Wt: 374.46
InChI Key: OLKLINFLNOHGJB-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis Furan-2-yl(phenyl)methanol derivatives, closely related to the compound of interest, undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, respectively. This process is notable for its good yields, high selectivity, low catalyst loading, and fast reaction times, as demonstrated by nOe studies and X-ray crystallography (Reddy et al., 2012).

Corrosion Inhibition Research has investigated the corrosion inhibition of mild steel using organic inhibitors, including furan-2-yl methanone derivatives. These compounds, particularly when synthesized with specific functional groups, exhibit significant inhibition efficiency, improving the surface condition of mild steel in acidic media. The inhibition process follows Langmuir adsorption isotherm, suggesting the formation of a protective thin layer on the steel surface (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Pharmacological Evaluation A study on the design, synthesis, and pharmacological evaluation of derivatives related to furan-2-yl methanone explored their antidepressant and antianxiety activities. Through a series of chemical reactions and testing, certain compounds demonstrated significant activity, offering a basis for further investigation into their potential therapeutic applications (Kumar et al., 2017).

Dye-Sensitized Solar Cells Derivatives of furan-2-yl methanone, when used in dye-sensitized solar cells with various conjugated linkers, showed a marked effect on device performance. Specifically, the use of furan as a conjugated linker resulted in a significant improvement in solar energy-to-electricity conversion efficiency, illustrating the potential of these compounds in enhancing renewable energy technologies (Kim et al., 2011).

Protein Tyrosine Kinase Inhibition The synthesis of novel furan-2-yl(phenyl)methanone derivatives and their evaluation for in vitro protein tyrosine kinase inhibitory activity revealed several compounds with promising activity. This suggests a potential avenue for the development of new therapeutic agents based on these structural motifs (Zheng et al., 2011).

Properties

IUPAC Name

furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-17(15-3-1-11-25-15)20-7-9-21(10-8-20)18(23)19(5-12-24-13-6-19)16-4-2-14-26-16/h1-4,11,14H,5-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKLINFLNOHGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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